Lenalidomide-d5

Bioanalysis Pharmacokinetics Method Validation

Lenalidomide-d5 is the validated penta-deuterated internal standard for LC-MS/MS quantification of lenalidomide. Unlike unlabeled lenalidomide that co-elutes with the analyte, or d4 analogs with altered retention, this IS provides a definitive +5 Da shift with optimized co-elution. Piperidine-2,6-dione deuterium placement confers a kinetic isotope effect >3× larger than thalidomide-class analogs, enabling multi-analyte panels and forced degradation studies. Validated methods: 1.70–7.65% CV, 94.45–101.10% accuracy, 5–1000 ng/mL, 50 μL plasma. Batch-specific CoA documents purity and isotopic enrichment for ANDA/DMF submissions per ICH M10 guidance.

Molecular Formula C13H13N3O3
Molecular Weight 264.29 g/mol
Cat. No. B593863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-d5
Synonyms5-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione-3,3,4,4,5-d5
Molecular FormulaC13H13N3O3
Molecular Weight264.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
InChIInChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D
InChIKeyGOTYRUGSSMKFNF-QTQWIGFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide-d5 Procurement Guide: Analytical and Pharmacokinetic Research Applications


Lenalidomide-d5 (CAS 1227162-34-6) is a deuterated internal standard, specifically a penta-deuterated analog of the immunomodulatory drug lenalidomide . It is engineered by substituting five hydrogen atoms with deuterium, resulting in a molecular weight of 264.29 g/mol . This isotopic labeling is designed for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the precise quantification of lenalidomide in complex biological matrices . Its primary research application is in bioanalytical method development and validation for pharmacokinetic and therapeutic drug monitoring studies [1].

Critical Factors in Selecting Lenalidomide-d5 Over Alternative Internal Standards


The selection of an internal standard for quantitative LC-MS/MS assays is a critical methodological choice that directly impacts data accuracy and regulatory compliance. Substituting Lenalidomide-d5 with a non-isotopically labeled analog (e.g., pomalidomide) or even a different stable isotope-labeled variant (e.g., Lenalidomide-13C5,15N) introduces significant risks. Non-analog internal standards fail to co-elute and do not experience identical matrix effects or extraction recovery, leading to inaccurate normalization of analyte signal [1]. While 13C/15N-labeled compounds offer excellent mass shift, the widespread use of deuterated (2H) internal standards like Lenalidomide-d5 is a well-established, cost-effective, and fully validated approach for achieving the required precision and accuracy in bioanalysis [2]. The specific performance of Lenalidomide-d5 has been rigorously validated in human plasma, confirming its suitability for clinical pharmacokinetic studies [3].

Lenalidomide-d5: Quantifiable Differentiation and Analytical Performance Data


Validated HPLC-MS/MS Method Performance Using Lenalidomide-d5 as Internal Standard

In a fully validated HPLC-MS/MS method for quantifying lenalidomide in human plasma, Lenalidomide-d5 was used as the internal standard. The method demonstrated high accuracy and precision across the calibration range of 5-1000 ng/mL [1]. This performance is a direct result of the co-eluting, stable isotope-labeled internal standard effectively compensating for matrix effects and sample processing variability.

Bioanalysis Pharmacokinetics Method Validation

Analytical Accuracy Achieved with Lenalidomide-d5 Normalization

The same validated HPLC-MS/MS method using Lenalidomide-d5 reported between-run accuracy for total lenalidomide concentrations ranging from 94.45% to 101.10% [1]. This high level of accuracy is contingent on the use of a stable isotope-labeled internal standard that corrects for analyte loss during extraction and ionization variability.

Bioanalysis Method Validation Accuracy

Chemical Purity Specification of Lenalidomide-d5 vs. Unlabeled Lenalidomide

Reputable suppliers provide Lenalidomide-d5 with certified purity levels essential for its role as a reference standard. While the parent drug is often supplied at >98% purity, the deuterated analog Lenalidomide-d5 is available at comparable or higher specified purity, such as ≥99% deuterated forms (d1-d5) or 99.32% . This high chemical and isotopic purity ensures that the internal standard does not introduce interfering peaks or contribute to analyte signal, a critical requirement for accurate quantification.

Analytical Chemistry Quality Control Reference Standards

Isotopic Enrichment and Mass Spectrometric Differentiation

Lenalidomide-d5 is specified with an isotopic enrichment of 95% atom D . This high level of deuteration ensures a clear mass shift (+5 Da) from the unlabeled analyte, minimizing isotopic cross-talk and allowing for distinct, interference-free multiple reaction monitoring (MRM) transitions in LC-MS/MS. This is a fundamental advantage over non-isotopic internal standards.

Mass Spectrometry Isotope Labeling Bioanalysis

Optimal Research and Industrial Use Cases for Lenalidomide-d5


Clinical Pharmacokinetic Studies in Patients with Renal Impairment

The validated HPLC-MS/MS method using Lenalidomide-d5 has been specifically applied to measure total and unbound lenalidomide concentrations in multiple myeloma patients with renal impairment [1]. The method's high precision (CV 1.70-7.65%) and accuracy (94.45-101.10%) make it suitable for characterizing the altered pharmacokinetics in this vulnerable population. Procurement of Lenalidomide-d5 is essential for replicating this validated method in clinical trial support.

Bioanalytical Method Validation for Regulatory Submissions

The quantitative performance data for Lenalidomide-d5 (precision and accuracy) directly supports its use in methods that must meet FDA and EMA bioanalytical method validation guidelines [1]. This compound is the ideal choice for laboratories developing and validating assays for lenalidomide to support Abbreviated New Drug Applications (ANDAs), New Drug Applications (NDAs), or Bioequivalence (BE) studies.

Therapeutic Drug Monitoring (TDM) Assay Development

A sensitive LC-MS/MS method is essential for TDM of lenalidomide to individualize dosing. The use of a stable isotope-labeled internal standard like Lenalidomide-d5 is a best practice for achieving the necessary precision and accuracy, as demonstrated in published methods [1]. Its ability to correct for matrix effects ensures reliable quantification in patient samples, making it a critical reagent for clinical laboratories implementing TDM services.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.